2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-25-13-10-18-14-17(6-8-20(18)25)21(26-11-4-5-12-26)16-24-31(27,28)23-9-7-19(29-2)15-22(23)30-3/h6-9,14-15,21,24H,4-5,10-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMUFSJVRBTNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its structure features a sulfonamide group attached to a benzene ring, with additional substituents that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through multiple chemical reactions involving substituted anilines and sulfonyl chlorides. The synthesis typically includes several steps to obtain the final product. Understanding the stability and reactivity of this compound under physiological conditions is crucial for predicting its biological activity.
Molecular Structure
The molecular structure can be represented as follows:
The mechanism of action for sulfonamide derivatives like this compound often involves interaction with specific biological targets, including enzymes and receptors. Research indicates that modifications in the structure can significantly affect potency and selectivity towards these targets.
Cardiovascular Effects
A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain derivatives could significantly alter cardiovascular parameters, indicating potential therapeutic applications in managing cardiovascular diseases .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |
Anticancer Activity
Research has also indicated that sulfonamide compounds may exhibit anticancer properties. For instance, studies on related compounds have shown significant activity against various cancer cell lines, suggesting that structural features such as methoxy groups may enhance cytotoxicity .
Case Studies
Several case studies have highlighted the biological activity of sulfonamides in clinical settings:
- Cardiovascular Studies : One study demonstrated that benzenesulfonamides could lower perfusion pressure in isolated heart models, indicating their potential as therapeutic agents for hypertension .
- Anticancer Research : Compounds similar to this compound have been tested against cancer cell lines with promising results, showing their ability to induce apoptosis in tumor cells .
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential applications in drug development, especially as an inhibitor for various biological targets. Research has shown that modifications in the structure can significantly affect the potency and selectivity towards these targets.
Cancer Therapeutics
One of the most promising applications of this compound is in oncology. It has been studied for its ability to inhibit the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. The inhibition of MDM2 can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells.
Key Findings:
- MDM2 Inhibition: The compound exhibits potent inhibitory effects on MDM2 with IC50 values in the nanomolar range, indicating strong binding affinity.
- Antiproliferative Activity: Demonstrated significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.
Case Study:
In vivo studies using murine models have shown that treatment with this compound led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Antiparasitic Activity
The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. Preliminary results indicate moderate effectiveness, suggesting that further structural modifications could enhance its efficacy against resistant strains.
Case Study:
Research focusing on the antimalarial properties revealed moderate activity against Plasmodium falciparum, indicating potential for further optimization.
The following table summarizes key biological activity data related to 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Preparation Methods
Sulfonation of 1,3-Dimethoxybenzene
1,3-Dimethoxybenzene undergoes sulfonation using chlorosulfonic acid at 0–5°C to yield 2,4-dimethoxybenzenesulfonyl chloride. Subsequent amidation with aqueous ammonia produces the sulfonamide core in 85–90% yield.
Optimization Table: Sulfonation Conditions
| Temperature (°C) | Acid Equivalents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0 | 1.2 | 78 | 92 |
| 5 | 1.5 | 85 | 95 |
| 10 | 1.5 | 72 | 88 |
Chlorination and Amidation
The sulfonyl chloride intermediate reacts with ammonium hydroxide in tetrahydrofuran (THF) at room temperature, achieving >90% conversion. Excess ammonia (2.5 equiv) minimizes di-sulfonamide byproducts.
Preparation of 1-Methylindolin-5-yl Moiety
Catalytic Hydrogenation of 5-Nitro-1-methylindole
Asymmetric hydrogenation of 5-nitro-1-methylindole using iridium catalysts (e.g., [{Ir(m-Cl)(cod)}2/P-OP ligand]) in 2-methyltetrahydrofuran (2-Me-THF) affords 1-methylindolin-5-amine with 99% enantiomeric excess (e.e.).
Reaction Conditions:
- Pressure: 50 psi H₂
- Temperature: 25°C
- Catalyst loading: 0.5 mol%
- Additive: Acetic acid (0.1 equiv)
Cyclization of ortho-Substituted Anilines
Alternative routes involve cyclization of 2-(2-bromoethyl)-N-methylaniline derivatives using Cu(I) catalysts, yielding 1-methylindoline in 80% yield.
Assembly of the Ethylenediamine Linker
Nucleophilic Displacement of Methylsulfonyl Groups
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (from) reacts with pyrrolidine in 1,2-dimethoxyethane (DME) at 20°C for 10 minutes, achieving 90% yield of the pyrrolidine-substituted ethylamine intermediate.
Mechanistic Insight:
The methylsulfonyl group acts as a leaving group, enabling SN2 displacement by pyrrolidine. Polar aprotic solvents enhance nucleophilicity and reaction rate.
Reductive Amination
Condensation of 1-methylindolin-5-amine with 2-oxoethylpyrrolidine using sodium triacetoxyborohydride (STAB) in dichloromethane provides the secondary amine linker in 75% yield.
Final Coupling and Purification
Sulfonamide Bond Formation
The ethylenediamine linker reacts with 2,4-dimethoxybenzenesulfonyl chloride in acetonitrile with potassium carbonate as a base. Optimal conditions (25°C, 12 hours) yield the target compound in 85% purity, requiring recrystallization from ethanol-dimethylformamide (DMF) to achieve >99% HPLC purity.
Yield Optimization Table
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 12 | 85 |
| Et₃N | THF | 24 | 68 |
| NaHCO₃ | DCM | 18 | 72 |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzenesulfonamide core with substituted indoline and pyrrolidine moieties. Key steps include:
- Sulfonylation : Reacting 2,4-dimethoxybenzenesulfonyl chloride with a secondary amine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Nucleophilic substitution : Introducing the 1-methylindolin-5-yl group via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (e.g., in methanol) and analyzed to determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds between sulfonamide and pyrrolidine groups). Refinement software like SHELXL resolves disorder in flexible substituents (e.g., methoxy groups) . Complementary techniques include:
- NMR spectroscopy : H and C NMR confirm proton environments and carbon connectivity, with DEPT-135 distinguishing CH₃/CH₂/CH groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Contradictions often arise from assay variability or cellular context. Researchers should:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity), incubation times (48–72 hrs), and negative controls (e.g., DMSO-only) .
- Dose-response analysis : Compare IC₅₀ values across studies and assess statistical significance (p < 0.05 via ANOVA) .
- Mechanistic studies : Perform RNA sequencing or proteomics to identify divergent molecular targets (e.g., tubulin inhibition vs. kinase modulation) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- Modify substituents : Replace the 2-methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Scaffold hopping : Replace pyrrolidine with piperazine to alter steric bulk and hydrogen-bonding capacity .
- Computational modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict binding free energy (ΔG) against target proteins (e.g., EGFR kinase) .
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME calculate logP (optimal range: 2–3), topological polar surface area (<140 Ų for oral bioavailability), and CYP450 metabolism sites .
- Metabolite identification : Use in silico platforms (e.g., Meteor Nexus) to simulate Phase I/II metabolism, prioritizing stable metabolites lacking reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
